Neuraminic acid

Description

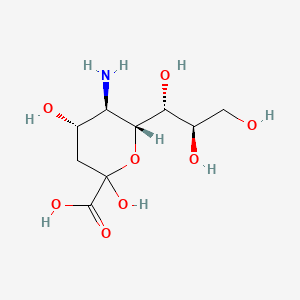

Neuraminic acid (5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid) is the foundational nine-carbon backbone of sialic acids, a family of over 50 derivatives critical to glycoprotein and glycolipid structures in vertebrates . These derivatives play pivotal roles in cellular recognition, pathogen-host interactions, and neural function .

Properties

Molecular Formula |

C9H17NO8 |

|---|---|

Molecular Weight |

267.23 g/mol |

IUPAC Name |

(4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1 |

InChI Key |

CERZMXAJYMMUDR-QBTAGHCHSA-N |

SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)N)O |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Neu5Ac is increasingly recognized for its therapeutic potential due to its involvement in numerous physiological and pathological processes. Key applications include:

- Antiviral Agents : Neu5Ac serves as a precursor for the synthesis of antiviral drugs such as zanamivir and oseltamivir, which are effective against influenza viruses A and B. These drugs inhibit the neuraminidase enzyme, preventing viral replication and spread .

- Cancer Therapy : Neu5Ac has been utilized in targeted cancer therapies. Its role in cellular recognition and adhesion makes it a candidate for developing novel treatments that can selectively target cancer cells .

- Autoimmune Diseases : Research indicates that Neu5Ac-based compounds may provide innovative diagnostic and therapeutic materials for autoimmune disorders .

- Neurological Disorders : Neu5Ac is implicated in brain development and function, leading to investigations into its potential benefits for neurological conditions .

Food Industry Applications

The safety and efficacy of Neu5Ac have led to its incorporation into food products:

- Food Supplements : Clinical studies have shown that Neu5Ac is well tolerated in food supplements, with no significant side effects reported. It is considered safe for consumption by the general population .

- Functional Foods : Neu5Ac is being explored as an ingredient in functional foods aimed at enhancing health benefits, particularly related to immune function and gut health .

Biotechnological Applications

Neu5Ac's biotechnological potential is vast, especially in the production of biomolecules:

- Biosynthesis : Innovative methods for producing Neu5Ac through biocatalysis are being developed to overcome the high production costs associated with traditional methods. This includes using whole-cell systems that enhance yield and reduce costs .

- Glycobiology Research : Neu5Ac is essential for studying glycoproteins and glycolipids, contributing to our understanding of cell signaling and interactions in various biological contexts .

Case Study 1: Antiviral Drug Development

A study highlighted the synthesis of zanamivir from Neu5Ac, showcasing its effectiveness against avian influenza strains. The research underscored the importance of Neu5Ac derivatives in combating emerging viral threats .

Case Study 2: Cancer Treatment Innovations

Recent clinical trials have investigated Neu5Ac's role in enhancing targeted therapies for specific cancer types. The findings suggest that Neu5Ac can improve the efficacy of existing treatments by facilitating better delivery to tumor sites .

Case Study 3: Dietary Impact on Health

Research comparing dietary patterns revealed that individuals consuming vegetarian diets had higher concentrations of Neu5Ac in adipose tissue, suggesting a link between dietary intake of sialic acids and inflammatory status. This study emphasizes the potential role of Neu5Ac in chronic disease management .

Chemical Reactions Analysis

Chemical Modifications and Derivatives

Neuraminic acid derivatives undergo diverse post-synthetic modifications:

-

Natural Modifications :

-

Synthetic Pathways :

Degradation and Metabolic Recycling

Neu5Ac is cleaved by neuraminidases (sialidases) in a hydrolysis reaction:

-

Biological Role : Facilitates viral release (e.g., influenza neuraminidase) and cellular turnover of sialoglycoconjugates .

Inhibitors :

| Compound | Mechanism | IC<sub>50</sub> (nM) |

|---|---|---|

| Oseltamivir | Transition-state analog | 0.1–1.2 |

| Zanamivir | Binds active-site pocket | 0.6–2.1 |

Structural Insights from Crystallography

QM/MM simulations and X-ray structures reveal critical interactions:

-

Active Site Geometry :

-

Transition-State Stabilization :

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Derivatives of Neuraminic Acid

Chemical Stability

- This compound: Degrades under acidic or alkaline conditions due to its free amino group. For example, heating with 1.0 N HCl decomposes this compound into pyrrole derivatives and reducing sugars .

- Neu5Ac and Neu5Gc : N-acyl substitutions stabilize the molecule. Neu5Ac resists alkaline decomposition unless glycosidic bonds are hydrolyzed .

- O-Acetylated Derivatives : O-acetyl groups (e.g., at C9 in Neu5Ac) confer resistance to neuraminidases. For instance, Clostridium perfringens neuraminidase cleaves Neu5Ac 100x faster than 9-O-acetyl-Neu5Ac .

Enzymatic Interactions

- Neuraminidases : Viral neuraminidases (e.g., influenza) preferentially cleave Neu5Ac over O-acetylated derivatives. Inhibitors like 2-deoxy-2,3-dehydro-N-trifluoroacetylthis compound (FANA) mimic Neu5Ac to block viral release .

- This compound Aldolase: Splits Neu5Ac into N-acetylmannosamine and pyruvate, a reversible reaction critical in bacterial sialic acid catabolism (e.g., Bacteroides fragilis via RokA kinase) .

Metabolic and Functional Divergence

Pathogen Interactions

- Bacterial Polysaccharides : N. meningitidis Group B polysaccharide (Neu5Ac homopolymer) is resistant to acid hydrolysis but susceptible to neuraminidases, unlike Group C polysaccharide (contains O-acetyl groups) .

- Viral Tropism : Influenza hemagglutinin binds Neu5Ac-terminated glycans. Host O-acetylation (e.g., 9-O-acetyl-Neu5Ac in airway mucins) reduces viral adhesion .

Analytical Methods

- HPLC Detection : Neu5Ac and Neu5Gc are quantified via fluorescence derivatization (e.g., DMB reagent) with detection limits as low as 0.02 μmol/L .

- Enzyme Assays : Substrate-specific neuraminidase activity is measured using synthetic analogs like MUNANA (4-methylumbelliferyl-Neu5Ac), which releases fluorescent products upon cleavage .

Therapeutic Targets

Preparation Methods

Sialic Acid Aldolase-Catalyzed Biotransformation

The enzyme sialic acid aldolase (NanA) catalyzes the reversible condensation of ManNAc and pyruvate. Escherichia coli NanA (EcNanA) and Pasteurella multocida NanA (PmNanA) are widely used, with PmNanA offering broader substrate tolerance.

Optimized Conditions :

Advantages :

One-Pot Multienzyme (OPME) Systems

OPME integrates aldolase, CMP-sialic acid synthetase (CSS), and sialyltransferases to synthesize Neu5Ac derivatives. For example, 4-O-methyl Neu5Ac is produced from 5-O-methyl ManNAc with 86% yield. This platform supports diverse modifications, enabling tailored sialic acids for drug discovery.

Microbial Fermentation

Metabolically engineered microbes offer a renewable route to Neu5Ac. Key strains include E. coli and Bacillus subtilis, engineered to overexpress UDP-GlcNAc 2-epimerase (GNE) and sialic acid synthase (NeuB).

Fermentation Parameters :

Challenges :

-

Byproduct Accumulation : Acetate and lactate inhibit growth, requiring precise pH control.

-

Cost : High aeration and nutrient demands increase production costs.

Polymer Degradation

Colominic acid, a homopolymer of Neu5Ac, serves as a substrate for acid or enzymatic hydrolysis.

Hydrolysis Conditions :

-

Acidic Hydrolysis : 0.1 M HCl at 80°C for 2 hours releases monomeric Neu5Ac.

-

Enzymatic Hydrolysis : Endo-neuraminidases cleave α-2,8-glycosidic bonds, yielding 70–80% Neu5Ac.

Limitations :

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Natural Extraction | <20 | Low | High | Moderate |

| Chemical Synthesis | 35–70 | Moderate | High | High (toxic waste) |

| Enzymatic Synthesis | 85–95 | High | Moderate | Low |

| Microbial Fermentation | 50–70 | High | Low | Low |

| Polymer Degradation | 70–80 | Moderate | Moderate | Moderate |

Q & A

Q. What are the key structural and functional properties of neuraminic acid in biological systems?

this compound (a nine-carbon monosaccharide, often referred to as sialic acid) is characterized by its negatively charged carboxyl group, which influences cell-surface interactions, such as preventing erythrocyte aggregation and mediating immune recognition . Its biosynthesis occurs in the endoplasmic reticulum and Golgi apparatus via enzyme-driven pathways requiring micronutrients like zinc . Methodologically, structural analysis involves techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to resolve its stereochemistry and modifications.

Q. How can researchers detect and quantify this compound in complex biological matrices?

Detection requires isolation of glycoproteins or glycolipids from samples (e.g., serum, cell lysates) using enzymatic cleavage (e.g., neuraminidase treatment) followed by purification via liquid chromatography (LC). Quantification often employs isotopically labeled standards (e.g., ¹³C-labeled N-acetylthis compound) for mass spectrometry-based methods to ensure traceability and minimize matrix interference . Pre-analytical steps, such as avoiding sample degradation, are critical for reproducibility .

Q. What experimental models are suitable for studying this compound biosynthesis?

In vitro models (e.g., HEK293 cells with CRISPR-edited sialyltransferases) allow controlled manipulation of biosynthetic pathways. In vivo models (e.g., zebrafish with fluorescently tagged glycoproteins) enable visualization of sialylation dynamics. Researchers must validate enzyme activity assays (e.g., UDP-N-acetylglucosamine 2-epimerase) and account for tissue-specific expression of sialic acid-modifying enzymes .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in cancer metastasis be resolved?

Contradictions arise from variations in tumor models (e.g., xenografts vs. spontaneous tumors) and methodological differences in measuring sialylation (e.g., lectin-based vs. antibody-based detection). To address this, researchers should:

- Standardize matrices (e.g., serum vs. tissue lysates) and use traceable reference materials .

- Employ orthogonal validation (e.g., combining glycomics and transcriptomics) to correlate sialic acid levels with metastasis-associated genes .

- Conduct meta-analyses of public datasets (e.g., TCGA) to identify consensus biomarkers .

Q. What methodological challenges arise in studying this compound’s involvement in autoimmune diseases?

Autoantibodies targeting sialylated epitopes complicate analysis due to low abundance and heterogeneity. Solutions include:

- Enrichment strategies (e.g., sialic acid-specific lectin affinity columns) prior to LC-MS/MS .

- Functional assays (e.g., complement-dependent cytotoxicity) to validate the biological impact of desialylation .

- Collaborative studies with immunologists to integrate glycomic data with immune cell profiling .

Q. How can metabolic flux analysis elucidate this compound biosynthesis in disease states?

Stable isotope tracing (e.g., ¹³C-glucose) coupled with kinetic modeling quantifies carbon flow through the sialic acid pathway. Key steps:

- Cultivate cells in isotope-enriched media and harvest at timed intervals.

- Extract metabolites and analyze via LC-MS to track isotopic incorporation .

- Use computational tools (e.g., INCA or OpenFLUX) to model flux rates and identify rate-limiting enzymes .

Methodological Guidance

Q. How to design reproducible experiments for this compound-related glycoprotein studies?

- Sample Preparation : Include protease inhibitors to prevent glycoprotein degradation. Document matrix composition (e.g., lipid content) that may interfere with sialic acid release .

- Instrument Calibration : Use NIST-traceable standards for MS and validate chromatographic separation efficiency .

- Data Reporting : Follow MIAPE (Minimum Information About a Proteomics Experiment) guidelines for glycomics data .

Q. What statistical approaches are recommended for analyzing this compound data with high variability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.